molecular formula C10H10BrClO3 B3212233 Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate CAS No. 109803-49-8

Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate

Cat. No.: B3212233
CAS No.: 109803-49-8
M. Wt: 293.54 g/mol
InChI Key: HESYIEDDICFDIU-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate: is an organic compound with the molecular formula C10H10BrClO3 It is a derivative of benzoic acid and contains bromomethyl, chloro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate typically involves the bromination of a suitable precursor. One common method is the bromination of methyl 2-(hydroxymethyl)-5-chloro-4-methoxybenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in an organic solvent like dichloromethane. The reaction is carried out at elevated temperatures to facilitate the formation of the bromomethyl group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like LiAlH4 in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The chloro and methoxy groups can influence the reactivity and selectivity of these reactions by affecting the electronic properties of the molecule.

Comparison with Similar Compounds

  • Methyl 2-(chloromethyl)-5-chloro-4-methoxybenzoate
  • Methyl 2-(bromomethyl)-4-methoxybenzoate
  • Methyl 2-(bromomethyl)-5-methoxybenzoate

Comparison: Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate is unique due to the presence of both bromomethyl and chloro substituents, which can significantly influence its reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis, offering different pathways for chemical modifications compared to its analogs.

Properties

IUPAC Name

methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO3/c1-14-9-3-6(5-11)7(4-8(9)12)10(13)15-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESYIEDDICFDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CBr)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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